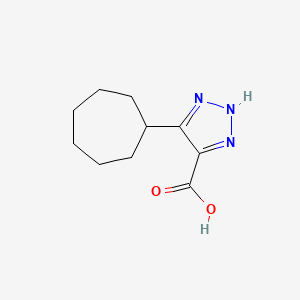
5-Cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C₁₀H₁₅N₃O₂. This compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and chemical biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is typically carried out under mild conditions using copper(I) iodide as a catalyst and a base such as sodium ascorbate .
Industrial Production Methods
In industrial settings, the synthesis of 1,2,3-triazoles can be optimized using continuous flow conditions. This method allows for the efficient production of triazoles with high yields and functional group tolerance . The use of copper-on-charcoal as a heterogeneous catalyst in continuous flow reactors has been demonstrated to be effective for the large-scale production of triazoles .
Chemical Reactions Analysis
Types of Reactions
5-Cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the carboxylic acid group.
Substitution: Substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield triazole alcohols or amines .
Scientific Research Applications
5-Cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Triazoles are used as building blocks in the synthesis of pharmaceuticals due to their stability and biological activity.
Chemical Biology: Triazoles are employed in bioconjugation techniques to label biomolecules.
Materials Science: Triazole derivatives are used in the development of advanced materials, including polymers and dendrimers.
Industrial Chemistry: Triazoles are utilized in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can mimic amide bonds, allowing it to interact with enzymes and receptors in biological systems . This interaction can modulate various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-3-carboxylic acid: Another triazole derivative with similar biological activities.
1,5-Disubstituted 1,2,3-triazoles: These compounds have different substitution patterns but share similar chemical properties.
Uniqueness
5-Cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its cycloheptyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-cycloheptyl-2H-triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c14-10(15)9-8(11-13-12-9)7-5-3-1-2-4-6-7/h7H,1-6H2,(H,14,15)(H,11,12,13) |
InChI Key |
KSDZPDYIOIYVIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2=NNN=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


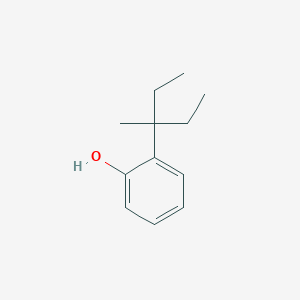
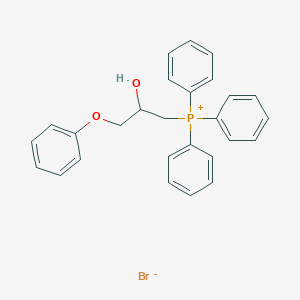
![5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}furan-2-carbaldehyde](/img/structure/B13156136.png)
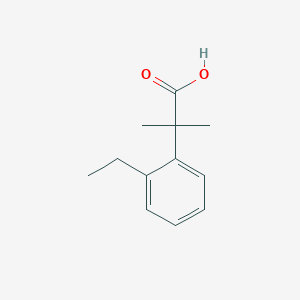

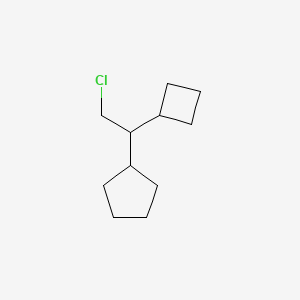

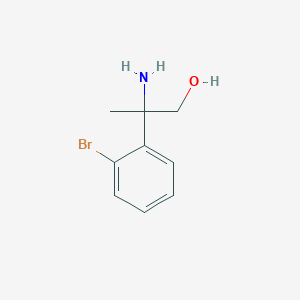
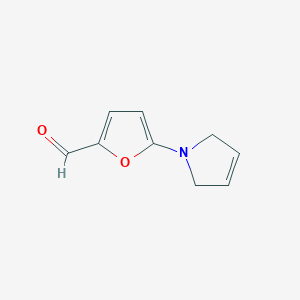

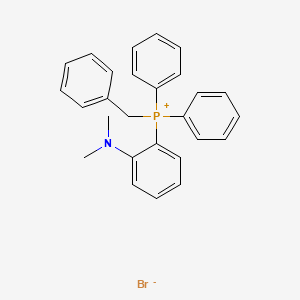
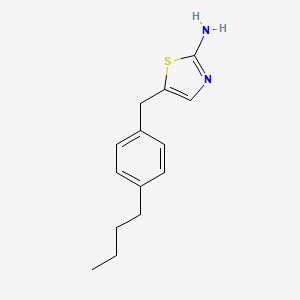
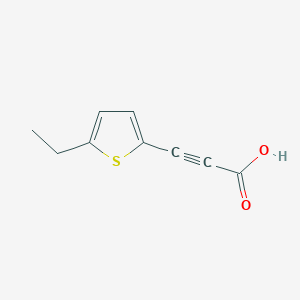
![2,3-Diphenylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13156204.png)
